molecular formula C22H32Br2N4O8 B593007 DC4 Crosslinker

DC4 Crosslinker

Cat. No.: B593007
M. Wt: 640.3 g/mol
InChI Key: AJWAJFDEYIAPKX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

DC4 Crosslinker, formally known as 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane, dibromide, is a mass spectrometry-cleavable crosslinking reagent. It is primarily used in protein interaction studies due to its ability to fragment crosslinked peptides into their component peptides by collision-induced dissociation or in-source decay .

Mechanism of Action

Target of Action

The primary targets of the DC4 Crosslinker are proteins . The this compound is used in mass spectrometry studies to estimate the proximity of proteins and determine sites of protein-protein interactions . It has the potential to provide a snapshot of dynamic interactions by covalently locking them in place for analysis .

Mode of Action

The this compound contains two intrinsic positive charges, which allow crosslinked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay . Initial fragmentation events result in cleavage on either side of the positive charges so crosslinked peptides are identified as pairs of ions separated by defined masses . The structures of the component peptides can then be robustly determined by MS3 because their fragmentation products rearrange to generate a mobile proton .

Biochemical Pathways

The this compound affects the biochemical pathways related to protein interactions . By crosslinking proteins, it can influence the dynamics of protein interactions and alter the physiological states of cells . .

Pharmacokinetics

Its high reactivity, solubility, and stability to storage suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The this compound’s action results in the fragmentation of crosslinked peptides into their component peptides . This allows for the identification of crosslinked peptides as pairs of ions separated by defined masses . Additionally, these two intact peptide fragments can be further fragmented to yield a series of b- and y- ions for peptide identification .

Action Environment

The action of the this compound can be influenced by various environmental factors. It is known, though, that the this compound is stable to storage .

Biochemical Analysis

Biochemical Properties

DC4 Crosslinker plays a significant role in biochemical reactions. It contains two intrinsic positive charges, which allow cross-linked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay . Initial fragmentation events result in cleavage on either side of the positive charges so that cross-linked peptides can be identified as pairs of ions separated by defined masses . Additionally, these two intact peptide fragments can be further fragmented to yield a series of b- and y- ions for peptide identification .

Cellular Effects

The this compound’s effects on cells and cellular processes are primarily through its role in protein interactions. By facilitating the cross-linking of peptides, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The this compound exerts its effects at the molecular level through its unique structure and properties. Its two intrinsic positive charges allow it to participate in the fragmentation of cross-linked peptides . This process results in the cleavage on either side of the positive charges, enabling the identification of cross-linked peptides as pairs of ions separated by defined masses . This mechanism allows for the robust determination of the structures of the component peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound can change over time. It is stable to storage, highly reactive, highly soluble, and quite labile to collision-induced dissociation . Over time, this can result in changes in the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

The this compound is involved in metabolic pathways related to protein interactions It interacts with enzymes and other biomolecules during these processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DC4 Crosslinker involves the reaction of cyclic amines with specific reagents to form the desired crosslinking structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DC4 Crosslinker undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted crosslinker compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DC4 Crosslinker

This compound is unique due to its mass spectrometry-cleavable nature, which allows for the identification of crosslinked peptides by fragmentation. This feature distinguishes it from other crosslinkers that do not have this capability. Additionally, the presence of intrinsic positive charges enhances its reactivity and stability, making it a valuable tool in protein interaction studies .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O8.2BrH/c27-17-5-6-18(28)23(17)33-21(31)3-1-9-25-11-14-26(15-12-25,16-13-25)10-2-4-22(32)34-24-19(29)7-8-20(24)30;;/h1-16H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWAJFDEYIAPKX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Br2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is unique about the DC4 crosslinker compared to other crosslinkers used in studying protein interactions?

A1: The this compound belongs to a class of quaternary diamines designed to be cleavable in mass spectrometry. [] This feature is crucial because it allows researchers to identify crosslinked peptides more easily. Traditional crosslinkers often create complex data that is challenging to analyze by mass spectrometry. The cleavable nature of DC4 simplifies this analysis, making it a valuable tool for studying protein interactions.

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